4-(Azetidin-1-YL)but-2-YN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-(azetidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C7H11NO/c9-7-2-1-4-8-5-3-6-8/h9H,3-7H2 |
InChI Key |
HXNIIUPXKFJEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Azetidin 1 Yl but 2 Yn 1 Ol and Its Precursors
Strategic Approaches to Azetidine (B1206935) Ring Formation
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. frontiersin.orgnih.gov Its synthesis is often complicated by the inherent ring strain of approximately 25.4 kcal/mol. rsc.org However, a variety of methods have been developed to overcome this challenge, broadly categorized into cycloadditions, intramolecular cyclizations, and strain-release strategies.
Cycloaddition Reactions (e.g., Staudinger reaction, [2+2] cycloadditions)
Cycloaddition reactions offer a direct and atom-economical route to the azetidine core. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for constructing the related β-lactam (azetidin-2-one) ring, which can then be reduced to the corresponding azetidine. acs.orgrsc.org The reaction proceeds through a zwitterionic intermediate, and the diastereoselectivity can be influenced by reaction conditions and substituent effects. nih.gov While traditionally used for β-lactam synthesis, variations of the Staudinger reaction have been explored for direct azetidine formation. asianpubs.org
More contemporary [2+2] photocycloaddition reactions have emerged as powerful tools for azetidine synthesis. researchgate.netacs.org For instance, visible-light-mediated intermolecular aza Paternò-Büchi reactions between imines (or their precursors like oximes) and alkenes can yield highly functionalized azetidines under mild conditions. nih.govchemrxiv.org These reactions often utilize a photocatalyst, such as an iridium complex, to promote the formation of a triplet excited state that undergoes cycloaddition. researchgate.netchemrxiv.org
Table 1: Comparison of Cycloaddition Reactions for Azetidine Synthesis
| Reaction | Reactants | Key Features |
| Staudinger Reaction | Ketene + Imine | Forms β-lactam precursor, stereoselectivity can be controlled. acs.orgrsc.orgnih.gov |
| [2+2] Photocycloaddition | Imine/Oxime + Alkene | Visible-light mediated, mild conditions, broad substrate scope. nih.govresearchgate.netchemrxiv.org |
Cyclization by Nucleophilic Displacement
The most common and versatile approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor via nucleophilic displacement. acs.org This method typically involves a γ-amino alcohol or a related derivative where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. organic-chemistry.orgacs.org Common leaving groups include halides, mesylates, and tosylates. frontiersin.org
A key challenge in this approach is the competition between the desired intramolecular cyclization and potential side reactions, such as elimination. acs.org The success of the cyclization is often dependent on the specific substrate and reaction conditions. For instance, the synthesis of N-aryl-2-cyanoazetidines has been achieved in high yields from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation-cyclization. organic-chemistry.org
Recent advancements have also demonstrated the use of Lewis acids, such as lanthanide triflates, to catalyze the intramolecular aminolysis of epoxides, providing another route to functionalized azetidines. frontiersin.org
Strain-Release Functionalization Strategies
The inherent ring strain of highly constrained bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of azetidines. A notable example is the functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgacs.orgacs.org These strained molecules can undergo stereospecific ring-opening reactions with a variety of nucleophiles, including organometallic reagents, to afford 3-substituted azetidines. acs.orgrsc.org
This strain-release strategy allows for a modular and programmable approach to complex azetidine structures. acs.orgchemrxiv.org By carefully choosing the nucleophile and reaction conditions, a diverse array of functional groups can be introduced at the C3 position of the azetidine ring. nih.gov Furthermore, this approach can be combined with other transformations in a one-pot manner to achieve bis-functionalization of the azetidine core. rsc.org A polar-radical relay strategy has also been developed for the nickel-catalyzed Suzuki-type arylation of ABBs, leading to the formation of azetidines with all-carbon quaternary centers. acs.org
Alkynol Moiety Installation Techniques
The 4-(azetidin-1-yl)but-2-yn-1-ol target molecule features a but-2-yn-1-ol unit, which is a type of propargylic alcohol. The synthesis of this fragment and its attachment to the azetidine ring can be achieved through several reliable methods.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira reaction)
The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
In the context of synthesizing the target molecule, a precursor to the but-2-yn-1-ol moiety, such as a protected propargyl alcohol with a terminal alkyne, could be coupled with a suitably functionalized azetidine derivative (e.g., an N-haloaryl azetidine). Alternatively, a terminal alkyne-containing azetidine could be coupled with a halo-substituted alcohol. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, which is advantageous when dealing with the potentially sensitive azetidine ring. wikipedia.orgrsc.org Tandem Sonogashira reactions have also been developed to synthesize diarylalkynes in a one-pot procedure. researchgate.net
Propargylic Alcohol Synthesis Methods
The synthesis of propargylic alcohols themselves is a well-established area of organic synthesis. A common method involves the addition of a metal acetylide to an aldehyde or ketone. organic-chemistry.orgresearchgate.net For instance, the alkynylation of aldehydes can be achieved using zinc-based reagents and a chiral ligand, such as N-methylephedrine, to afford enantioenriched propargylic alcohols. acs.org
Another approach is the dehydrochlorination of 3-chloro-2-propen-1-ol using a base like sodium hydroxide. solechem.eu Additionally, propargyl alcohol can be produced industrially as a byproduct in the synthesis of but-2-yne-1,4-diol. solechem.eu For the synthesis of this compound, a likely strategy would involve the reaction of a lithiated or Grignard derivative of a protected propargyl alcohol with a suitable electrophile on the azetidine ring, or the reaction of an azetidine-containing aldehyde with a metal acetylide.
Table 2: Summary of Alkynol Installation Techniques
| Method | Description | Key Reagents |
| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and a halide. | Palladium catalyst, Copper(I) co-catalyst, Amine base. organic-chemistry.orgwikipedia.orgrsc.org |
| Addition to Carbonyls | A metal acetylide adds to an aldehyde or ketone. | Organolithium or Grignard reagents, Aldehydes/Ketones. organic-chemistry.orgresearchgate.netacs.org |
| Dehydrohalogenation | Elimination of HX from a halo-alkenol. | Base (e.g., NaOH), Halo-alkenol precursor. solechem.eu |
Convergent and Linear Synthesis Pathways for this compound
The construction of this compound can be approached through either linear or convergent strategies.
Convergent Synthesis: Convergent synthesis is often a more efficient strategy. This approach involves the independent synthesis of two key fragments—the azetidine ring and the C4 alkyne side chain—which are then coupled in a final step.
The synthesis of the azetidine precursor itself can be achieved through various established methods, including the cyclization of γ-amino alcohols or the reduction of β-lactams (azetidin-2-ones). researchgate.net For instance, the synthesis of azetidin-3-ones, which are versatile precursors, has been accomplished via the gold-catalyzed intermolecular oxidation of alkynes. nih.gov
A general convergent scheme is depicted below:
Fragment A Synthesis: Preparation of Azetidine or a substituted derivative.
Fragment B Synthesis: Preparation of a 4-substituted but-2-yn-1-ol (e.g., 4-bromobut-2-yn-1-ol).
Coupling Step: Reaction of Fragment A and Fragment B, typically in the presence of a base, to yield this compound.
This modular approach allows for the synthesis of various analogues by simply modifying either the azetidine or the alkyne fragment.
Optimization of Reaction Conditions and Catalyst Systems for Target Compound Formation
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst. Research into the synthesis of related azetidine and alkyne-containing molecules provides insight into optimal conditions.
Catalyst Systems: Transition-metal catalysts are pivotal in many key transformations.
Gold (Au) Catalysis: Gold(I) catalysts are effective in activating alkyne moieties for various transformations. nih.gov For example, complexes like BrettPhosAuNTf₂ have been used for the stereoselective cyclization of propargyl amines to form azetidin-3-ones, which are precursors to functionalized azetidines.
Palladium (Pd) Catalysis: Palladium catalysts, often used with copper co-catalysts (e.g., CuI), are standard in Sonogashira couplings, which could be employed to build the alkyne fragment. amazonaws.com Systems like Pd(PPh₃)₄ with a base such as K₃PO₄ are also used for coupling reactions involving aryl halides and boronic acids. mdpi.com
Silver (Ag) Catalysis: Silver(I) catalysts, such as [Ag(COD)₂]PF₆, have been shown to catalyze cascade reactions involving the ring-opening of azetidines and their reaction with propargyl alcohols, leading to various N,O-heterocycles. researchgate.net
Base-Catalyzed Reactions: For the coupling of azetidine with the butynol (B8639501) side chain via nucleophilic substitution, the choice of base and solvent is critical.
Organic Bases: Non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used to facilitate aza-Michael additions and other coupling reactions by deprotonating the azetidine nitrogen or neutralizing acid byproducts. mdpi.comgoogle.comgoogle.com
Inorganic Bases: Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are also effective, particularly in palladium-catalyzed cross-coupling reactions. mdpi.com
The table below summarizes typical conditions found in related synthetic transformations.
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
| Aza-Michael Addition | DBU | DBU | Acetonitrile | Room Temp - 45°C | 71-93% | mdpi.comgoogle.com |
| Gold-Catalyzed Cyclization | BrettPhosAuNTf₂ | - | DCE | Room Temp | 61-81% | |
| Silver-Catalyzed Cascade | [Ag(COD)₂]PF₆ | - | - | - | 63-76% | researchgate.net |
| Nucleophilic Substitution | - | Et₃N | THF | Room Temp | ~84% | rsc.org |
Comprehensive Analysis of Reactivity and Mechanistic Pathways of 4 Azetidin 1 Yl but 2 Yn 1 Ol
Transformations Involving the Alkyne Functionality
The reactivity of 4-(azetidin-1-yl)but-2-yn-1-ol is significantly influenced by its terminal alkyne and propargylic alcohol functionalities. These groups are susceptible to a variety of transformations, making the compound a versatile building block in organic synthesis.
Click Chemistry Applications
The terminal alkyne in this compound makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". atdbio.comorganic-chemistry.org This reaction methodology is celebrated for its high yields, stereospecificity, and tolerance to a wide range of functional groups, proceeding efficiently under mild, often aqueous, conditions. atdbio.comorganic-chemistry.orgtcichemicals.com The CuAAC reaction involves the [3+2] cycloaddition of an organic azide (B81097) with the terminal alkyne of this compound to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. atdbio.comorganic-chemistry.org
This transformation is instrumental in medicinal chemistry for creating libraries of potential therapeutic agents and in materials science for developing functional polymers. tcichemicals.comgoogle.comnih.gov The resulting triazole ring is not merely a linker but can exhibit its own biological activities. tcichemicals.comnih.gov The versatility of this reaction allows for the introduction of a wide array of functionalities onto the this compound scaffold, depending on the nature of the azide used. atdbio.com
Table 1: Key Features of Click Chemistry with this compound
| Feature | Description |
|---|---|
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Key Reactants | This compound, Organic Azide |
| Catalyst | Copper(I) species (e.g., from copper(II) sulfate (B86663) and a reducing agent) |
| Product | 1,4-Disubstituted 1,2,3-triazole |
| Advantages | High yield, high regioselectivity, mild reaction conditions, wide substrate scope |
Transition Metal-Catalyzed Alkyne Derivatizations
The alkyne group of this compound can undergo a variety of derivatizations catalyzed by transition metals such as palladium, gold, and silver. mdpi.comsioc-journal.cn These reactions are pivotal for constructing complex molecular architectures.
Gold catalysts, for instance, can activate the alkyne for various transformations. mdpi.comacs.org In a related context, gold-catalyzed reactions of 2-alkynylazetidines with alcohols have been shown to yield δ-amino-α,β-unsaturated ketones through a nucleophilic attack followed by ring-opening. acs.org While this specific reaction involves a 2-alkynylazetidine, it highlights the potential of gold catalysis to activate alkynes within azetidine-containing molecules for further functionalization.
Silver(I) catalysts have been employed in domino reactions involving propargyl alcohols and azetidines. researchgate.netfigshare.com These reactions proceed via a nucleophilic ring-opening of the azetidine (B1206935) by the propargyl alcohol, followed by a cyclization step. researchgate.net This dual activation by silver(I) facilitates the formation of various N,O-heterocycles. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also applicable to terminal alkynes like the one in this compound. This would allow for the formation of a C-C bond between the alkyne and an aryl or vinyl halide, significantly expanding the molecular complexity.
Table 2: Examples of Transition Metal-Catalyzed Alkyne Derivatizations
| Catalyst | Reaction Type | Potential Product from this compound |
|---|---|---|
| Gold(I) | Cycloisomerization/Nucleophilic Addition | Functionalized heterocycles |
| Silver(I) | Domino Ring-Opening/Cyclization | N,O-Heterocycles |
Acetylenic Dimerization and Oligomerization Phenomena
Under certain conditions, particularly in the presence of a base and a copper catalyst (as in the Glaser-Hay coupling), terminal alkynes can undergo oxidative dimerization to form a conjugated diacetylene. In the case of this compound, this would lead to the formation of a symmetrical dimer.
Research has shown that in Mannich reactions involving propargylamines, dimerization of the acetylenic compound can occur as a competing reaction. researchgate.netresearchgate.net For instance, the reaction of 2-(prop-2-yn-1-yl)pyrrolidine-1,3-dione in the presence of paraformaldehyde, azetidine, and a cuprous chloride catalyst was found to yield a dimerization product instead of the expected Mannich adduct. researchgate.net This suggests that under similar conditions, this compound could also undergo dimerization.
Furthermore, propargylamines are known precursors for the synthesis of oligomers and polymers. researchgate.net The alkyne functionality can serve as a point for polymerization, leading to materials with potentially interesting electronic and structural properties. Peptidotriazolamers, for example, are hybrid foldamers that can be synthesized from propargylamine (B41283) derivatives. researchgate.net
Reactions of the Azetidine Ring System
The four-membered azetidine ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. ambeed.comrsc.org However, it is generally more stable than the corresponding three-membered aziridine (B145994) ring. rsc.org
Ring-Opening Reactions and Subsequent Functionalization
The azetidine ring can be opened by various nucleophiles, often activated by a Lewis acid or a transition metal catalyst. acs.orgrsc.org This process is a valuable method for synthesizing functionalized linear amines. researchgate.net
Gold-catalyzed reactions of 2-alkynylazetidines with alcohols lead to ring-opening and the formation of δ-amino-α,β-unsaturated ketones. acs.org The reaction is believed to proceed through a gold-promoted nucleophilic attack of the alcohol on the alkyne, which then triggers the ring-opening of the azetidine. acs.org The presence of an electron-withdrawing group on the azetidine nitrogen is often necessary to facilitate this transformation. acs.org
Silver(I) catalysts can also promote the ring-opening of azetidines with propargyl alcohols in a domino reaction that leads to the formation of N,O-heterocycles. mdpi.comresearchgate.net The reaction involves the initial nucleophilic attack of the propargyl alcohol on the azetidine ring. researchgate.net
Lewis acids can also promote the ring-opening of azetidines with aromatic nucleophiles. rsc.org This highlights the general susceptibility of the activated azetidine ring to nucleophilic attack.
Table 3: Conditions for Azetidine Ring-Opening
| Catalyst/Reagent | Nucleophile | Resulting Product Type |
|---|---|---|
| Gold(I) Catalyst | Alcohols | δ-Amino-α,β-unsaturated ketones |
| Silver(I) Catalyst | Propargyl Alcohols | N,O-Heterocycles |
Nucleophilic Additions to the Azetidine Nitrogen and Carbon Atoms
While the nitrogen atom in this compound is a tertiary amine, it can still participate in reactions. For instance, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This would increase the strain on the ring and make it even more susceptible to nucleophilic attack.
Nucleophilic attack can occur at the carbon atoms of the azetidine ring, leading to ring-opening. acs.org The regioselectivity of this attack depends on the substitution pattern of the ring and the nature of the activating agent. In the case of 2-substituted azetidines, the attack often occurs at the more substituted carbon. researchgate.net
Mechanistic Insights into Azetidine Stability and Reactivity
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring-strain energy, estimated to be around 25.2 kcal mol⁻¹. researchgate.net This inherent strain is a driving force for its reactivity, yet the ring is notably more stable and easier to handle than its three-membered counterpart, aziridine. researchgate.netrsc.org This balance between stability and reactivity allows for controlled chemical manipulations. rsc.org
The reactivity of the azetidine moiety in this compound is influenced by several factors, including the nature of the substituents and the reaction conditions. The nitrogen atom can act as a nucleophile, and the ring can undergo expansion or opening reactions. For instance, in the presence of suitable catalysts, the ring can be opened, leading to the formation of linear amine derivatives. nih.gov Mechanistic studies have shown that the ring-opening of azetidines can proceed through various pathways, including those involving redox-active intermediates when catalyzed by transition metals like nickel. nih.gov The stability of the azetidine ring can be influenced by the substituent on the nitrogen atom; for example, an N-Cbz group has been shown to be crucial for enhancing reactivity in certain Friedel–Crafts reactions by stabilizing an intermediate carbocation on the four-membered ring. acs.org
The presence of the but-2-yn-1-ol side chain can also modulate the reactivity of the azetidine ring. The electron-withdrawing character of the alkyne and alcohol functionalities can influence the nucleophilicity of the azetidine nitrogen.
Reactivity Profiles of the Primary Alcohol Group
The primary alcohol group in this compound is a versatile functional group that can participate in a wide array of reactions. masterorganicchemistry.com Its reactivity is characteristic of propargylic alcohols, which are known to undergo unique transformations due to the proximity of the hydroxyl group and the alkyne. rsc.orgsioc-journal.cn
Selective Oxidation and Reduction Methodologies
The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. libretexts.org The choice of oxidizing agent is critical to control the extent of oxidation. libretexts.orgnumberanalytics.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid. libretexts.orgasccollegekolhar.in Stronger oxidizing agents, such as chromic acid, will oxidize the primary alcohol directly to a carboxylic acid. libretexts.org The presence of the alkyne can influence the choice of oxidant, as some reagents may also react with the carbon-carbon triple bond.
Conversely, the alkyne functionality can be selectively reduced. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, will reduce the alkyne to a cis-alkene, while dissolving metal reductions (e.g., Na in NH₃) yield a trans-alkene. cureffi.org Complete reduction of the alkyne to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas. cureffi.orgchemistrysteps.com It is also possible to first hydrate (B1144303) the alkyne to a ketone and then reduce the ketone to a secondary alcohol. chemistrysteps.com
| Transformation | Reagent(s) | Product |
| Oxidation of primary alcohol | PCC, DMP | Aldehyde |
| Oxidation of primary alcohol | Chromic Acid | Carboxylic Acid |
| Reduction of alkyne | Lindlar's Catalyst, H₂ | cis-Alkene |
| Reduction of alkyne | Na, NH₃ | trans-Alkene |
| Reduction of alkyne | Pd/C, H₂ | Alkane |
Esterification, Etherification, and Protecting Group Strategies
The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, or through catalyzed reactions with other alcohols. umsl.eduorganic-chemistry.org Copper-catalyzed propargylic etherification of propargylic esters with alcohols has been shown to be an effective method. researchgate.netacs.org
Due to the reactivity of the primary alcohol, it is often necessary to protect this group during reactions targeting other parts of the molecule. masterorganicchemistry.comcureffi.org Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, which are stable under a variety of reaction conditions and can be selectively removed. cureffi.orgharvard.eduresearchgate.net Benzyl ethers are also used and can be removed by catalytic hydrogenation. fiveable.me The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps. harvard.edufiveable.me
| Protecting Group | Installation Reagent(s) | Removal Reagent(s) |
| TBS ether | TBSCl, imidazole | TBAF |
| TIPS ether | TIPSCl, imidazole | TBAF |
| Benzyl ether | NaH, Benzyl bromide | H₂, Pd/C |
Multi-Component Reactions Incorporating this compound as a Core Reactant
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.comresearchgate.net The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a reactive propargylic alcohol, makes it an attractive building block for MCRs.
The terminal alkyne and the alcohol group can participate in A³ coupling (aldehyde-alkyne-amine) reactions. In such a reaction, the alkyne, an aldehyde, and the azetidine nitrogen could potentially react to form a propargylamine derivative. The primary alcohol could also act as the nucleophile in place of the amine.
Furthermore, the propargylic alcohol moiety can be a key component in various transition-metal-catalyzed MCRs. For instance, palladium-catalyzed three-component reactions involving allenes, diazo esters, and amines have been reported. beilstein-journals.org The structural motifs within this compound could be adapted for such transformations, leading to the rapid construction of complex molecular architectures. The Passerini and Ugi reactions are other prominent MCRs, and while direct application might be challenging, derivatives of the title compound could be designed to participate in these powerful transformations. beilstein-journals.orgrsc.org The development of novel MCRs utilizing this compound would be a valuable endeavor in diversity-oriented synthesis.
Strategic Derivatization and Analogue Development of 4 Azetidin 1 Yl but 2 Yn 1 Ol
Design Principles for Expanding the Azetidine-Alkynol Chemical Space
Expanding the chemical space around the 4-(azetidin-1-yl)but-2-yn-1-ol core is guided by several key design principles aimed at generating novel, structurally diverse, and medicinally relevant analogues. A primary driver is the increasing demand for sp³-rich, three-dimensional molecules in drug discovery programs, as these structures often exhibit improved clinical success rates compared to flat, aromatic compounds. bris.ac.uk The inherent rigidity and defined substituent vectors of the azetidine (B1206935) ring make it an excellent scaffold for creating predictable three-dimensional arrangements. bris.ac.uk
Diversity-oriented synthesis (DOS) is a central strategy for accessing new chemical frameworks from a common core structure. nih.govresearchgate.net By applying a variety of functional group pairing reactions, a single, densely functionalized azetidine template can be converted into a wide array of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR). bham.ac.uk
Another powerful design principle involves harnessing the inherent ring strain of the four-membered ring to drive chemical transformations. rsc.org Strain-release driven synthesis provides a thermodynamic driving force for reactions that might otherwise be challenging, enabling the construction of complex molecular architectures such as spirocycles. bris.ac.ukresearchgate.net By designing precursors that can undergo electrophile-induced cyclization or other ring-opening/closing cascades, the high strain energy of intermediates can be leveraged to form novel azetidine-containing structures. bris.ac.uk The combination of the strained azetidine and the reactive alkynol chain in this compound provides a rich platform for applying these design principles to generate a library of diverse and complex molecules.
Functionalization at the Azetidine Nitrogen and Ring Carbons
The azetidine ring offers two primary sites for modification: the ring nitrogen and the ring carbons. Strategic functionalization at these positions is crucial for modulating the physicochemical properties and biological activity of the parent compound.
The azetidine nitrogen is a nucleophilic center that can be readily functionalized through various reactions. Selective alkylation and acylation are common methods to introduce a wide range of substituents. nih.govnih.gov For instance, reductive alkylation with aldehydes or ketones, or simple alkylation with alkyl halides, can be used to append new groups. nih.gov These late-stage modifications are valuable for creating libraries of analogues with diverse functionalities, such as dyes or biotin tags for biological studies. nih.govcore.ac.uk
Direct functionalization of the C-H bonds on the azetidine ring carbons represents a more advanced strategy for derivatization. rsc.org Recent progress in this area includes methods for the direct and stereoselective C(sp³)–H functionalization, such as arylation, which allows for the introduction of aryl groups onto the azetidine scaffold. rsc.org Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has also been developed for the synthesis of functionalized azetidines, demonstrating the feasibility of activating these typically inert bonds. rsc.orgorganic-chemistry.org
The table below summarizes key strategies for functionalizing the azetidine ring.
| Site of Functionalization | Reaction Type | Typical Reagents | Resulting Moiety | Reference |
| Azetidine Nitrogen | Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl | nih.gov |
| Azetidine Nitrogen | Acylation | Acyl Chloride, Amine Base | N-Acyl | nih.gov |
| Azetidine Nitrogen | "Click" Chemistry | 2-Propynyl Carbamate, Azide (B81097) | N-Triazole Linkage | nih.gov |
| Ring Carbons | C-H Arylation | Arylating Agent, Catalyst | C-Aryl | rsc.org |
| Ring Carbons | Lithiation/Acylation | n-BuLi, Acylating Agent | C-Acyl | rsc.org |
Modifications of the But-2-YN-1-OL Chain and Terminal Alcohol
The but-2-yn-1-ol side chain is a versatile functional handle that allows for extensive modifications at both the terminal alcohol and the internal alkyne. These modifications are critical for tuning the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets.
The terminal primary alcohol can be transformed into a variety of other functional groups. Oxidation can yield the corresponding aldehyde or carboxylic acid, introducing new reactive sites or acidic functionality. The alcohol can also be converted into esters or ethers to modify lipophilicity, or it can be substituted to form amines, halides, or other groups through standard functional group interconversions.
The internal alkyne moiety is a powerful building block for constructing more complex structures. It can be selectively reduced to the corresponding cis-alkene, trans-alkene, or saturated alkane, allowing for precise control over the geometry and flexibility of the side chain. The alkyne can also participate in a range of addition and cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) can be used to attach complex molecular fragments via a stable triazole linker. nih.govcore.ac.uk This approach is particularly useful for late-stage functionalization.
The following table outlines potential modifications to the but-2-yn-1-ol chain.
| Site of Modification | Reaction Type | Potential Outcome | Reference |
| Terminal Alcohol | Oxidation | Aldehyde, Carboxylic Acid | nih.gov |
| Terminal Alcohol | Esterification / Etherification | Ester, Ether | researchgate.net |
| Terminal Alcohol | Substitution | Amine, Halide | researchgate.net |
| Alkyne | Reduction | cis-Alkene, trans-Alkene, Alkane | researchgate.net |
| Alkyne | Cycloaddition (Click Chemistry) | 1,2,3-Triazole | nih.govcore.ac.uk |
| Alkyne | Pauson-Khand Reaction | Fused Cyclopentenone | nih.gov |
Synthesis of Spirocyclic and Fused Systems Containing the Azetidine Moiety
Incorporating the azetidine moiety into spirocyclic and fused ring systems is a highly effective strategy for creating rigid, three-dimensional scaffolds that occupy novel chemical space. researchgate.netbris.ac.uk Such structures are increasingly sought after in drug discovery for their ability to present substituents in well-defined spatial orientations. bris.ac.uknih.gov
Spirocyclic azetidines can be synthesized through several advanced methods. One prominent approach is strain-release driven spirocyclization, which often utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). bris.ac.ukresearchgate.net In these reactions, an electrophile induces the opening of the strained central bond, which is followed by an intramolecular cyclization to form the spirocyclic system. bris.ac.uk Other methods include intramolecular alkylation or metal-catalyzed cyclizations onto alkenes or alkynes appended to the azetidine core. bris.ac.uknih.gov The generation of spirocyclic systems often leads to analogues with improved biological activity and reduced toxicity compared to their non-spirocyclic counterparts. nih.gov
Fused systems, where another ring shares a bond with the azetidine, can be constructed by leveraging the reactivity of both the azetidine ring and its substituents. The Pauson-Khand reaction, for example, can be used to convert an enyne tethered to the azetidine ring into a fused tricyclic system. nih.gov Another powerful technique is ring-closing metathesis (RCM), which can be employed to form larger fused rings, such as an azetidine-fused 8-membered ring, from precursors containing two terminal alkenes. nih.gov
Key synthetic strategies for these systems are summarized below.
| System Type | Synthetic Strategy | Key Features | Reference |
| Spirocyclic | Strain-Release Driven Spirocyclization | Utilizes highly strained precursors (e.g., ABBs) | bris.ac.ukresearchgate.net |
| Spirocyclic | Intramolecular Cyclization | Cyclization of a side chain onto the ring or another substituent | nih.govresearchgate.net |
| Fused | Pauson-Khand Reaction | Cobalt-mediated [2+2+1] cycloaddition of an alkyne, alkene, and CO | nih.gov |
| Fused | Ring-Closing Metathesis (RCM) | Joins two terminal alkenes to form a cyclic olefin | nih.gov |
| Fused | Intramolecular C-H Amination | Pd-catalyzed cyclization to form azetidine-fused systems | rsc.orgorganic-chemistry.org |
Generation of Complex Heterocyclic Systems Utilizing this compound Derivatives
The derivatives of this compound serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The strategic combination of the functionalized azetidine core and the reactive side chain enables access to a wide variety of novel molecular frameworks. bham.ac.uknih.gov
The alkyne moiety is particularly useful for constructing new heterocyclic rings. For instance, 1,3-dipolar cycloaddition reactions between the alkyne and various dipoles can generate five-membered heterocycles. A well-known example is the reaction with azides to form 1,2,3-triazoles, but other dipoles can be used to synthesize isoxazoles or pyrazoles. nih.gov These cycloaddition strategies provide reliable methods for linking the core scaffold to other molecular fragments or for building fused ring systems. bham.ac.uk
Furthermore, the azetidine ring itself can act as a scaffold for assembling larger and more complex structures. Ring-expansion strategies, potentially involving reactive intermediates like azetidinium ylides (analogous to aziridinium ylides), could lead to the formation of larger nitrogen-containing heterocycles such as piperidines. nih.gov By installing appropriate functional groups on the azetidine ring or its nitrogen substituent, intramolecular cyclization cascades can be triggered to form polycyclic systems. nih.govnih.gov The development of such synthetic routes allows for the transformation of the relatively simple this compound scaffold into a diverse collection of complex molecules with potential biological relevance. researchgate.netnih.gov
The table below highlights some approaches to generating complex heterocyclic systems.
| Starting Moiety | Reaction Type | Resulting Heterocyclic System | Reference |
| Alkyne Chain | 1,3-Dipolar Cycloaddition | Triazoles, Isoxazoles, Pyrazoles | bham.ac.uknih.gov |
| Azetidine Derivative | Ring Expansion (e.g., via Ylide) | Piperidines, other larger N-heterocycles | nih.gov |
| Enyne Derivative | Pauson-Khand Reaction | Fused Tricyclic Systems | nih.gov |
| Diene Derivative | Ring-Closing Metathesis | Fused Macrocycles or Medium Rings | nih.gov |
Computational and Theoretical Investigations of 4 Azetidin 1 Yl but 2 Yn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic compounds with high accuracy. epfl.ch For 4-(azetidin-1-yl)but-2-yn-1-ol, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the lowest energy structure. ijsrst.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) or Mulliken population analysis can then be used to determine the distribution of electron density and atomic charges, revealing the polarity of bonds and identifying potential sites for nucleophilic or electrophilic attack. ijsrst.comnih.gov
A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, kinetic stability, and the energy required for electronic excitation. ijsrst.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-N(azetidine) | 1.47 Å |
| Bond Length | N-C(butynol) | 1.46 Å |
| Bond Length | C≡C(alkyne) | 1.21 Å |
| Bond Length | C-O(hydroxyl) | 1.43 Å |
| Bond Angle | C-N-C(azetidine) | 88.5° |
| Bond Angle | N-C-C(alkyne) | 110.2° |
| Bond Angle | C≡C-C | 178.5° |
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.50 | Localized primarily on the azetidine (B1206935) nitrogen and alkyne π-system. |
| LUMO Energy | 1.25 | Localized mainly on the σ* orbitals of the C-O and C-N bonds. |
| HOMO-LUMO Gap | 9.75 | Indicates high kinetic stability. |
Conformational Analysis and Energy Landscapes of the Azetidine-Alkynol Scaffold
Computational scans of the PES involve systematically rotating the key dihedral angles, such as the N-CH₂ bond connecting the ring to the side chain and the C-C bond adjacent to the hydroxyl group. These calculations reveal the relative energies of various staggered and eclipsed conformations. The four-membered azetidine ring itself is not planar and undergoes a puckering motion, which also influences the orientation of the butynol (B8639501) substituent. Studies on related azetidine-containing molecules have shown their ability to induce specific structural motifs, such as γ-turns in peptides. acs.org Understanding the preferred conformations of the azetidine-alkynol scaffold is crucial as different conformers can exhibit distinct reactivities and biological activities.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 (Global Minimum) | Most stable conformation with minimal steric hindrance. |
| Gauche | ~60° | +1.5 | Potential for intramolecular hydrogen bonding between azetidine N and hydroxyl H. |
| Eclipsed | ~0° | +4.5 | Transition state between gauche conformers; sterically hindered. |
Prediction of Reactivity and Selectivity via Computational Modeling
Computational models are powerful tools for predicting how and where a molecule will react. By analyzing the electronic properties calculated in section 5.1, one can forecast the molecule's reactivity. For instance, an electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (red) areas prone to electrophilic attack and electron-poor (blue) areas susceptible to nucleophilic attack. For this compound, the azetidine nitrogen and the hydroxyl oxygen would be expected electron-rich sites.
Fukui functions and dual descriptor analyses provide a more quantitative measure of local reactivity, pinpointing specific atoms most likely to participate in a reaction. acs.org This allows for the prediction of regioselectivity in reactions such as additions to the alkyne or substitutions at the azetidine ring. Such computational pre-screening is a cornerstone of modern chemical and medicinal research, guiding the synthesis of analogs with desired properties and avoiding unpromising pathways. nih.govresearchgate.netjcu.cz
| Atomic Site | Predicted Reactivity Type | Computational Basis |
|---|---|---|
| Azetidine Nitrogen (N) | Nucleophilic, Basic | High negative electrostatic potential, high HOMO coefficient. |
| Hydroxyl Oxygen (O) | Nucleophilic, H-bond donor | Negative electrostatic potential. |
| Alkyne Carbons (C≡C) | Electrophilic Addition | High π-electron density (HOMO), susceptible to attack by electrophiles. |
| Hydroxyl Proton (H) | Acidic | High positive electrostatic potential. |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Beyond predicting reactivity, computational chemistry can elucidate the step-by-step mechanism of a chemical reaction. researchgate.net By mapping the reaction pathway on a potential energy surface, researchers can identify all stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). rsc.org A transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The activation energy (Ea) of a reaction, which determines its rate, is the energy difference between the reactants and the transition state. Computational methods can calculate these barriers with considerable accuracy. For example, the mechanism for an acid-catalyzed hydration of the alkyne in this compound could be modeled to determine the structures of the protonated intermediate and the transition state for water attack, thereby explaining the reaction's feasibility and kinetics. rsc.org
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Molecule + Electrophile (e.g., H+) | 0.0 |
| Transition State 1 (TS1) | Initial electrophilic attack on alkyne | +15.2 |
| Intermediate | Vinylic carbocation | +5.5 |
| Transition State 2 (TS2) | Nucleophilic attack on carbocation | +10.8 |
| Products | Final addition product | -20.1 |
In Silico Studies for Structure-Reactivity Relationships
In silico studies are essential for establishing structure-reactivity relationships (SRRs), which correlate changes in a molecule's structure with its chemical reactivity or biological activity. By computationally generating a library of virtual analogs of this compound with different substituents, it is possible to calculate various molecular descriptors for each analog.
These descriptors can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., heat of formation). Quantitative Structure-Activity Relationship (QSAR) models can then be built by finding a statistical correlation between these calculated descriptors and an observed property, such as reaction rate or binding affinity. nih.gov For example, a QSAR study could model how adding electron-withdrawing or -donating groups to the azetidine ring would affect the nucleophilicity of the nitrogen atom, providing a predictive framework for designing molecules with tailored reactivity. nih.gov
| Analog (Substituent on Azetidine) | Calculated Descriptor (Charge on N) | Predicted Reactivity (log k_rel) |
|---|---|---|
| -H (Parent) | -0.45 e | 1.00 |
| -CH₃ (Electron-donating) | -0.48 e | 1.35 |
| -F (Electron-withdrawing) | -0.39 e | 0.62 |
| -CN (Strongly withdrawing) | -0.31 e | 0.21 |
Advanced Spectroscopic and Analytical Methodologies for Structural Verification and Purity Assessment of 4 Azetidin 1 Yl but 2 Yn 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-(Azetidin-1-yl)but-2-yn-1-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the complete molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the azetidine (B1206935) ring, as well as between the protons of the butynol (B8639501) chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the azetidine ring to the butynol chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule. acs.org For instance, NOESY can help to confirm the relative orientation of substituents on the azetidine ring. acs.org
A representative, though not specific to this exact molecule, data set from a related azetidine-containing compound illustrates the type of information obtained: ¹H NMR (CDCl₃, 300 MHz) δH: 7.37–7.21 (5H, m), 3.64 (1H, AB d, J = 13.1, Hz), 3.50 (1H, AB d, J = 13.1, Hz), 3.15–3.07 (1H, m), 2.81–2.68 (2H, m), 2.49–2.41 (1H, m), 2.38–2.32 (4H, m). acs.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. savemyexams.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's chemical formula. savemyexams.commsu.edu
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental value can then be compared to the calculated exact mass for the proposed formula, C₇H₁₁NO, to confirm its elemental composition.
Furthermore, by analyzing the fragmentation pattern produced in the mass spectrometer, one can gain valuable structural information. youtube.comdocbrown.info The molecule would break apart in a predictable manner, and the masses of the resulting fragment ions can be used to confirm the presence of key structural motifs, such as the azetidine ring and the butynol chain.
Table 1: Illustrative HRMS Data for an Azetidine Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 192.1383 | 192.1382 |
This table is for illustrative purposes and shows the level of precision expected from HRMS analysis of a related compound. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mt.comedinst.com These techniques are complementary, as some molecular vibrations are more active in IR and others in Raman. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹, often weak), and C-N stretching vibrations associated with the azetidine ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. edinst.com The C≡C triple bond, for instance, often gives a stronger signal in the Raman spectrum than in the IR spectrum.
The combined use of IR and Raman spectroscopy allows for a more complete identification of the functional groups present in the molecule, providing further confirmation of its structure. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)
Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. evitachem.com This is a definitive method for establishing the stereochemistry of a chiral molecule.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis. researchgate.netgoogle.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. torontech.com For purity assessment, a sample of the compound is injected into an HPLC system, and the resulting chromatogram is analyzed. A pure compound should ideally show a single major peak. torontech.comchromatographyonline.com The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity determination. Different HPLC methods can be developed to detect and quantify any potential impurities. nih.gov
Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. chromforum.org Similar to HPLC, GC can be used to assess the purity of this compound, provided it is sufficiently volatile or can be derivatized to increase its volatility. The presence of a single peak in the gas chromatogram would indicate a high degree of purity. researchgate.net
Both HPLC and GC can be coupled with mass spectrometry (LC-MS and GC-MS) to provide even more powerful analytical tools for impurity identification. acs.org
Applications of 4 Azetidin 1 Yl but 2 Yn 1 Ol As a Synthetic Building Block
Role in the Assembly of Complex Natural Products and Analogues
While direct incorporation of 4-(azetidin-1-yl)but-2-yn-1-ol into the total synthesis of a complex natural product is not yet widely documented, its structure is emblematic of synthons used to create analogues of biologically active compounds. The azetidine (B1206935) ring itself is a feature of several natural products, although its occurrence is limited, likely due to the challenges in its biosynthesis and chemical synthesis. rsc.org
The true value of this building block lies in its potential for generating novel analogues of existing natural products and other bioactive molecules. For instance, structurally related compounds have been synthesized to probe biological systems. A notable example is the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. The compound 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, known as AMOP-H-OH, which features a similar azetidine and alkynol core, has been identified as a potent and selective partial agonist for α4β2-nAChRs, highlighting its potential in research for conditions like depression. acs.orgnih.gov The synthesis of AMOP-H-OH and its derivatives involves coupling an azetidine-containing fragment with an alkyne, a strategy where this compound could serve as a key component or a structural alternative. nih.gov
By using this compound, medicinal chemists can systematically explore the structure-activity relationships (SAR) of lead compounds. The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine (B122466) or piperidine, while the alkynol linker provides a rigid connection point that can be further functionalized.
Table 1: Examples of Azetidine-Containing Bioactive Molecules and Potential Synthetic Strategies
| Bioactive Molecule/Analogue | Key Structural Features | Potential Role of this compound |
|---|---|---|
| Sazetidine-A (AMOP-H-OH) Analogue | Azetidine ring, pyridine (B92270) core, hexynol (B8569683) chain | Serves as a key building block for the alkynol portion, enabling variations in the linker length and substitution. nih.gov |
| Penarisidine A/B Analogues | Azetidine ring, polyamine chain | The azetidine moiety could be introduced using this building block, with the alkyne serving as a handle for chain extension. medwinpublishers.com |
Construction of Novel Heterocyclic Scaffolds for Chemical Libraries
The dual functionality of this compound makes it an excellent substrate for generating diverse heterocyclic scaffolds, which are foundational to drug discovery and medicinal chemistry. encyclopedia.pub The alkyne and hydroxyl groups can participate in a variety of cyclization reactions to form new ring systems appended to the azetidine core.
Common transformations for constructing heterocyclic scaffolds from propargyl alcohols and amines include:
Aza-Michael Addition: The azetidine nitrogen can act as a nucleophile in intramolecular additions to activated alkynes, or the entire molecule can be used in intermolecular reactions. This strategy is widely used to prepare various N-heterocycles. mdpi.com
[2+2] Cycloaddition: The alkyne can react with suitable partners like ketenes (generated in situ from acyl chlorides) to form four-membered rings, such as β-lactams (azetidin-2-ones), which are themselves important pharmacophores. researchgate.net
Metal-Catalyzed Cyclizations: Gold, palladium, or copper catalysts can activate the alkyne toward nucleophilic attack by the hydroxyl group or a tethered nitrogen, leading to the formation of furans, pyrroles, or other five- and six-membered heterocycles.
Multi-component Reactions: The building block can be employed in reactions involving three or more components to rapidly build molecular complexity and generate libraries of novel compounds.
For example, the reaction of similar propargyl amines with electrophiles can lead to the formation of various substituted pyridines, pyrazoles, and thiazoles. evitachem.commdpi.com The presence of the azetidine ring adds a unique steric and electronic profile to the resulting heterocyclic systems, potentially influencing their biological activity and physicochemical properties. chemrxiv.org
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Reagents/Catalysts | Resulting Heterocycle |
|---|---|---|
| Iodocyclization | Iodine, Base (e.g., K₃PO₄) | Iodo-substituted pyridines or other N-heterocycles. mdpi.com |
| [2+2] Cycloaddition | Chloroacetyl chloride, Triethylamine | Azetidin-2-ones (β-lactams). medwinpublishers.comresearchgate.net |
| Aza-Michael Addition | Base (e.g., DBU) | Substituted azetidine amino acid derivatives. mdpi.com |
Utilization in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. ub.edu These reactions are highly efficient and atom-economical. Substrates with multiple, strategically placed functional groups, such as this compound, are ideal candidates for designing cascade sequences.
A potential cascade reaction could begin with a palladium-catalyzed Sonogashira cross-coupling of the terminal alkyne with an ortho-functionalized aryl halide (e.g., an o-iodoaniline). The resulting intermediate, without isolation, could then undergo an intramolecular cyclization (e.g., an Aza-Wittig or hydroamination reaction) to construct a fused heterocyclic system like an azetidino-quinoline or indole. Such sequences are powerful tools for rapidly assembling complex molecular architectures. encyclopedia.pubcsic.es
Another possibility involves the activation of the alkyne by a transition metal, followed by an intramolecular cyclization involving the hydroxyl group to form a furan (B31954) ring, which then triggers a subsequent transformation. Radical cascade reactions, often initiated electrochemically, could also be envisioned where the alkyne acts as a radical acceptor to form medium-sized rings. rsc.org
Precursor for Advanced Organic Materials
The application of this compound extends beyond medicinal chemistry into the realm of materials science. The propargyl group is a well-known functional handle for polymerization and material modification.
Click Chemistry: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the azetidine-containing unit to be efficiently and selectively clicked onto polymer backbones, surfaces, or other materials functionalized with azide (B81097) groups. This could be used to create novel coatings or functionalized polymers.
Polymerization: Propargyl alcohols can undergo polymerization through various mechanisms. The resulting polymers would feature pendant azetidine rings along the chain, which could significantly influence the material's properties, such as increasing its polarity, rigidity, and thermal stability.
Energetic Materials: Azetidine rings are sometimes explored as components of energetic plasticizers. While this specific compound's suitability is unconfirmed, the combination of a strained ring and an energy-rich alkyne is a structural motif of interest in this field.
While direct examples using this compound are not prevalent, the utility of related azetidine and alkyne compounds in materials science suggests a strong potential for its application in developing advanced organic materials.
Future Research Directions and Emerging Trends for 4 Azetidin 1 Yl but 2 Yn 1 Ol
Development of More Sustainable and Green Synthetic Routes
The synthesis of propargylamines, including 4-(azetidin-1-yl)but-2-yn-1-ol, has traditionally relied on methods that can be resource-intensive and generate significant waste. d-nb.info A major thrust in modern organic chemistry is the development of greener and more sustainable synthetic protocols. ajgreenchem.com For the synthesis of propargylamines, this often involves the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine. researchgate.netpnu.ac.ir
Future research in this area is likely to focus on several key aspects to enhance the green credentials of these synthetic routes:
Solvent-Free Conditions: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a primary goal of green chemistry. researchgate.netpnu.ac.ir Research into solvent-free A³ and KA² coupling reactions has already shown promise, leading to excellent atom economy. acs.org
Energy Efficiency: Exploring alternative energy sources, such as ultrasound, can lead to the development of more energy-efficient synthetic methods. d-nb.info
| Green Chemistry Approach | Benefit | Relevant Research |
| Solvent-Free Reactions | Reduces waste, improves atom economy. | researchgate.netpnu.ac.iracs.org |
| Heterogeneous Catalysis | Allows for catalyst recycling, simplifies purification. | researchgate.netd-nb.info |
| Aqueous Media | Utilizes a non-toxic, abundant solvent. | ajgreenchem.com |
| Alternative Energy | Can lead to faster, more efficient reactions. | d-nb.info |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of the synthesis of this compound and related propargylamines. researchgate.net While various catalysts have been employed, the search for novel systems that offer improved reactivity, selectivity, and broader substrate scope is ongoing.
Future research will likely explore:
Earth-Abundant Metal Catalysts: Moving away from expensive and rare precious metal catalysts (like gold and silver) towards more abundant and less toxic metals like copper and zinc is a key trend. researchgate.netd-nb.infoajgreenchem.compnu.ac.ir
Immobilized Catalysts: The immobilization of homogeneous catalysts on solid supports combines the high activity and selectivity of homogeneous systems with the ease of separation of heterogeneous ones. acs.org
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of being cheaper and less toxic. researchgate.net
Ligand Development: For metal-catalyzed reactions, the design and synthesis of new ligands can fine-tune the catalyst's activity and selectivity. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgbeilstein-journals.org The integration of the synthesis of this compound and its analogues into flow chemistry platforms is a significant emerging trend. sioc-journal.cn
Key benefits and future directions include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to safer and more reproducible processes. beilstein-journals.orglabunlimited.com
Rapid Reaction Optimization: Automated flow systems enable the rapid screening of reaction conditions, significantly accelerating the optimization process. labunlimited.com
Scalability: Scaling up a reaction in a flow system is often more straightforward than in traditional batch chemistry. labunlimited.com
Integration with In-line Analysis: The ability to integrate real-time analytical techniques allows for continuous monitoring and optimization of the reaction. labunlimited.com
The development of automated synthesis platforms, driven by artificial intelligence, will further revolutionize the discovery and production of molecules like this compound. acs.org
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A deeper understanding of the reaction mechanisms underlying the formation of this compound is crucial for the rational design of improved synthetic methods. The use of advanced analytical techniques is key to these investigations.
Future research efforts will likely involve:
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of the reaction and the influence of different reaction parameters. nih.govmdpi.com
Crossover Experiments: These experiments can provide insights into the reversibility of reaction steps and the nature of the catalytic cycle. nih.gov
These studies will provide a more complete picture of the reaction landscape, enabling chemists to make more informed decisions when designing new catalysts and reaction conditions.
Computational Design of Next-Generation Analogues and Reactivity Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound and its derivatives, computational methods can be used to predict the properties and reactivity of new analogues, guiding synthetic efforts towards the most promising candidates.
Key areas of focus include:
Structure-Based Design: By modeling the interaction of analogues with biological targets, researchers can design new compounds with improved potency and selectivity. nih.govjcu.cz
Reactivity Prediction: Quantum chemical calculations can be used to predict the reactivity of different alkynes and azetidines, helping to select the most suitable starting materials for a desired transformation. acs.org
ADME-Toxicity Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new compounds, helping to identify potential liabilities early in the discovery process. jcu.cz
The synergy between computational prediction and experimental validation will be a powerful engine for the discovery of next-generation compounds with tailored properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azetidin-1-yl)but-2-yn-1-ol, and how can reaction yields be optimized?
- Methodology : Use nucleophilic substitution or alkyne-azetidine coupling reactions. For example, react propargyl alcohol derivatives with azetidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of alkyne to azetidine) and using anhydrous solvents to prevent hydrolysis .
- Troubleshooting : Low yields may arise from competing side reactions (e.g., alkyne dimerization). Introduce catalytic CuI (5 mol%) to suppress side products and enhance regioselectivity .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to identify key signals: the azetidine ring protons (δ 3.2–3.8 ppm) and the alkyne proton (δ 2.1–2.5 ppm). Compare with computed chemical shifts using DFT methods (e.g., B3LYP/6-31G*) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS can confirm molecular weight (C₇H₁₁NO, exact mass 125.0841) and detect impurities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How does the electron-deficient alkyne moiety in this compound influence its reactivity in click chemistry or cycloaddition reactions?
- Mechanistic Insight : The electron-withdrawing azetidine group polarizes the alkyne, enhancing its reactivity in Huisgen cycloadditions with azides. Use Cu(I)-catalyzed conditions (CuSO₄/sodium ascorbate) in aqueous THF for regioselective triazole formation .
- Experimental Design : Compare reaction rates with non-polarized alkynes (e.g., 1-hexyne) via kinetic studies (UV-Vis monitoring at 270 nm) .
Q. What strategies resolve contradictions in biological activity data for azetidine-alkyne derivatives across different cell lines?
- Analytical Approach :
- Dose-Response Variability : Perform EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility.
- Metabolic Stability : Use LC-MS to quantify compound degradation in cell lysates and correlate with activity loss .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to azetidine NH groups and hydrophobic contacts with alkyne .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Scalability Issues :
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches.
- Side Reactions : Optimize flow chemistry setups (e.g., microreactors) to control exothermic reactions and improve yield .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
